![molecular formula C22H19NO4 B3522023 Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate](/img/structure/B3522023.png)
Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate
描述
Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate is a complex organic compound that features a biphenyl moiety linked to a phenoxyacetic acid ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl-4-ylcarbonyl Chloride: This is achieved by reacting biphenyl-4-carboxylic acid with thionyl chloride.
Amidation Reaction: The biphenyl-4-ylcarbonyl chloride is then reacted with 3-aminophenol to form 3-[(biphenyl-4-ylcarbonyl)amino]phenol.
Esterification: Finally, the 3-[(biphenyl-4-ylcarbonyl)amino]phenol is esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and biphenyl moieties.
Reduction: Reduction reactions can target the carbonyl group in the biphenyl-4-ylcarbonyl moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated biphenyl derivatives.
科学研究应用
Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic pockets in proteins, while the ester and amide functionalities can form hydrogen bonds with amino acid residues.
相似化合物的比较
Biphenyl-4-carboxylic acid derivatives: These compounds share the biphenyl moiety and have similar chemical properties.
Phenoxyacetic acid esters: These compounds share the phenoxyacetic acid ester functionality and are used in similar applications.
Uniqueness: Methyl {3-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate is unique due to the combination of the biphenyl and phenoxyacetic acid ester moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
methyl 2-[3-[(4-phenylbenzoyl)amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-21(24)15-27-20-9-5-8-19(14-20)23-22(25)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLDHMIIRUEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


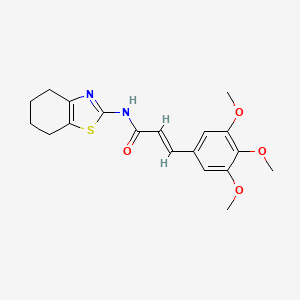
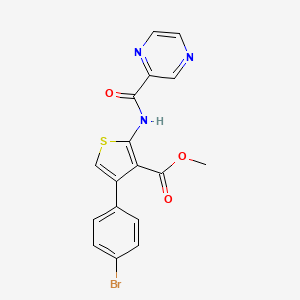
![N,N'-2,6-pyridinediylbis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B3521951.png)
![4-chloro-N-(2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3521954.png)
![N-[6-(3,4-DIMETHOXYBENZAMIDO)PYRIDIN-2-YL]-3,4-DIMETHOXYBENZAMIDE](/img/structure/B3521961.png)
![2-(benzylthio)-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3521973.png)
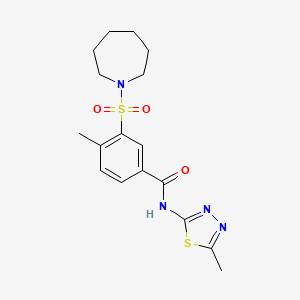
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B3521995.png)
![3,5-dichloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B3521997.png)
![N-(2-chlorophenyl)-4-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3522003.png)
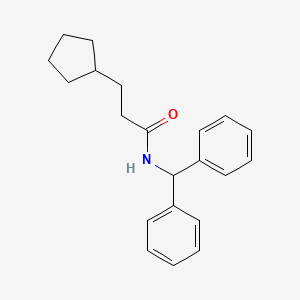
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-nitrobenzamide](/img/structure/B3522024.png)
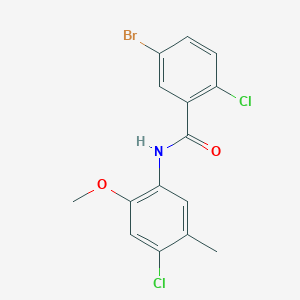
![3-(ethoxycarbonyl)benzyl 3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3522037.png)
